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Compound of Interest

Compound Name: 2-Methyl-6-phenylmorpholine

Cat. No.: B3054326

An In-depth Technical Guide to 2-Methyl-6-phenylmorpholine (CAS: 59630-16-9)

Introduction

2-Methyl-6-phenylmorpholine is a substituted phenylmorpholine derivative, a class of
compounds recognized for their significant effects on the central nervous system.[1][2]
Belonging to the same chemical family as the well-known anorectic and stimulant
phenmetrazine, this compound and its analogues are subjects of interest in medicinal
chemistry and pharmacology.[2][3][4] The core structure, a morpholine ring featuring a phenyl
group at the 6-position and a methyl group at the 2-position, provides a scaffold for potent
interaction with monoamine neurotransmitter systems.[5][6]

This guide provides a comprehensive technical overview of 2-Methyl-6-phenylmorpholine
(CAS No. 59630-16-9), consolidating information on its chemical properties, synthesis,
pharmacological profile, and potential applications. The primary focus is on its role as a
modulator of dopamine, norepinephrine, and serotonin, which underpins its potential for
therapeutic development in areas such as obesity, addiction, and depression.[5][6]

Physicochemical and Structural Characteristics

A precise understanding of the physicochemical properties of 2-Methyl-6-phenylmorpholine is
fundamental for its handling, formulation, and analytical characterization.
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Property Value Source

CAS Number 59630-16-9 [71081[91[10][11]
Molecular Formula C11H15NO [7]

Molecular Weight 177.24 g/mol [7]

IUPAC Name 2-Methyl-6-phenylmorpholine N/A
Synonyms Morpholine, 2-methyl-6-phenyl-  [7]

Purity (Typical) >95% [11]

Synthesis and Stereochemistry

The synthesis of 2-Methyl-6-phenylmorpholine and its analogues is a critical aspect of its
study, as the stereochemistry of the final compound profoundly influences its pharmacological
activity.

General Synthetic Approach

A common and effective method for synthesizing the 2,6-disubstituted morpholine core involves
the reaction of a primary amine with an epoxide, followed by cyclization.[5][6] This multi-step
process allows for the controlled introduction of substituents and the establishment of the
desired stereocenters.

Step-by-Step Protocol (General Procedure):

e Amino Alcohol Formation: A primary amine (e.g., 1-amino-propan-2-ol) is reacted with a
suitable styrene oxide derivative (e.g., 2-phenyloxirane) in a polar solvent such as methanol.
This reaction is typically conducted under an inert atmosphere (e.g., N2) to prevent side
reactions. The nucleophilic amine attacks the epoxide ring, leading to the formation of an
intermediate amino alcohol.[5][6]

e Cyclization: The resulting amino alcohol is then subjected to a cyclization step. This is often
achieved by treatment with a strong acid, such as sulfuric acid, which catalyzes the
intramolecular dehydration to form the morpholine ring.[12][13]
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 Purification: The crude product is basified and extracted into an organic solvent (e.g., ether
or ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., sodium
sulfate), and the solvent is removed under reduced pressure to yield the final product.[13]
[14] Further purification can be achieved through chromatographic techniques if necessary.
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Caption: General synthetic workflow for 2-Methyl-6-phenylmorpholine.

Stereochemical Considerations

2-Methyl-6-phenylmorpholine possesses two stereocenters at the C2 and C6 positions,
leading to the possibility of four stereocisomers (two pairs of enantiomers). The spatial

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://researchonline.ljmu.ac.uk/id/eprint/8490/1/DTA-18-0036.R1_accepted.pdf
https://prepchem.com/2-phenylmorpholine/
https://www.benchchem.com/product/b3054326?utm_src=pdf-body-img
https://www.benchchem.com/product/b3054326?utm_src=pdf-body
https://www.benchchem.com/product/b3054326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

arrangement of the methyl and phenyl groups is crucial. For instance, patents specifically
describe the synthesis and isolation of the (2S,6S) and (2R,6S) isomers, indicating that
stereoselective synthesis is employed to target specific pharmacological profiles.[5][6] The
biological activity of substituted phenylmorpholines is often highly dependent on the
stereochemistry, with one enantiomer typically exhibiting significantly greater potency than the
others.[12]

Pharmacology and Mechanism of Action

The primary pharmacological interest in 2-Methyl-6-phenylmorpholine stems from its
potential to modulate monoamine neurotransmitter systems, which are integral to mood,
motivation, and appetite regulation.

Monoamine Transporter Interaction

Like its parent compound phenmetrazine, 2-Methyl-6-phenylmorpholine is investigated for its
function as a monoamine releaser and/or reuptake inhibitor.[2][5][6] These actions increase the
extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent,
serotonin (5-HT) in the synaptic cleft.

e Releasing Agents: These compounds are substrates for monoamine transporters (DAT, NET,
SERT). They are transported into the presynaptic neuron, where they disrupt the vesicular
storage of neurotransmitters, leading to a reversal of transporter function and subsequent
efflux of neurotransmitters into the synapse.[4][15]

e Reuptake Inhibitors: These compounds bind to the monoamine transporters but are not
transported. This binding blocks the reabsorption of neurotransmitters from the synapse back
into the presynaptic neuron, thereby prolonging their action.

While specific data for 2-Methyl-6-phenylmorpholine is not widely published, studies on
closely related analogues show potent activity as dopamine and norepinephrine uptake
inhibitors.[12] This dual action is characteristic of many stimulant compounds and is believed to
be central to their therapeutic effects and abuse potential.[15]
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Caption: Proposed mechanism of action at the monoamine synapse.

Therapeutic Potential
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The ability to modulate dopamine and norepinephrine levels suggests potential therapeutic
applications in several CNS disorders.[5][6]

o Obesity: By increasing synaptic dopamine and norepinephrine, compounds of this class can
suppress appetite, a mechanism shared by phenmetrazine.[5][6] The goal of modern
research is to develop analogues with a more favorable safety profile and lower abuse
potential.

» Addiction: Modulation of the brain's reward pathways via dopamine is a key strategy in
treating substance use disorders. Certain phenylmorpholine analogues have been
investigated as potential smoking cessation aids, acting as antagonists at nicotinic
acetylcholine receptors in addition to their effects on monoamine transporters.[12]

e Depression and ADHD: The stimulant properties and enhancement of catecholamine
neurotransmission are established mechanisms for treating depression and Attention-
Deficit/Hyperactivity Disorder (ADHD).[2][16]

Analytical Methodologies

Robust analytical methods are essential for the identification, quantification, and quality control
of 2-Methyl-6-phenylmorpholine in research and pharmaceutical contexts.

Chromatographic and Spectrometric Techniques

A combination of chromatography and mass spectrometry is the gold standard for analyzing
novel psychoactive substances and related pharmaceutical compounds.[17]

e Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the
analysis of volatile and semi-volatile compounds. The sample is vaporized and separated
based on its boiling point and interaction with the GC column, followed by fragmentation and
detection by the mass spectrometer, providing a unique chemical fingerprint.[18]

e Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a broader range of
compounds, including those that are not thermally stable. Separation occurs in the liquid
phase before introduction to the mass spectrometer.
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are indispensable for
unambiguous structural elucidation. Chemical shifts and coupling patterns confirm the
connectivity of atoms within the molecule and can help determine its stereochemistry.[4][19]

Example Protocol: GC-MS Analysis

o Sample Preparation: Dissolve a precisely weighed amount of the substance in a suitable
organic solvent (e.g., ethyl acetate or methanol) to a known concentration (e.g., 1 mg/mL).

e Instrument Setup:

o GC Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 20°C/min to 280°C
and hold for 5 minutes.[18]

o Injector: Splitless mode at 250°C.

o Carrier Gas: Helium at a constant flow rate.

o MS Parameters: Electron Impact (El) ionization at 70 eV. Scan range of m/z 40-500.[18]
« Injection: Inject 1 uL of the prepared sample into the GC-MS system.

o Data Analysis: Compare the resulting mass spectrum and retention time to a certified
reference standard for positive identification. Quantify using a calibration curve constructed
from standards of known concentrations.

Safety and Toxicology

Specific toxicological data for 2-Methyl-6-phenylmorpholine is not extensively documented in
public literature. However, based on its chemical class and mechanism of action, a risk profile
can be inferred.

o Stimulant Effects: As a norepinephrine-dopamine releasing agent/reuptake inhibitor, it is
expected to produce stimulant effects.[15] Potential adverse effects could include increased
heart rate, hypertension, insomnia, anxiety, and psychosis at high doses.

o Abuse Potential: The parent compound, phenmetrazine, was withdrawn from many markets
due to its high potential for abuse.[5][6] Any new analogue, including 2-Methyl-6-
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phenylmorpholine, must be carefully evaluated for its reinforcing properties and potential
for dependence. The development of prodrugs or compounds with modified
pharmacokinetics is one strategy explored to mitigate this risk.[6]

Conclusion

2-Methyl-6-phenylmorpholine (CAS 59630-16-9) is a compelling molecule within the broader
class of substituted phenylmorpholines. Its structural similarity to compounds with known
therapeutic efficacy and abuse potential places it at a critical juncture in drug discovery. The
core value of this compound lies in its potential to act as a potent modulator of monoamine
neurotransmitters, offering a template for the development of novel treatments for obesity,
addiction, and other CNS disorders. Future research must focus on stereoselective synthesis to
isolate the most active and safest isomers, comprehensive pharmacological profiling to
elucidate its precise mechanism of action, and thorough toxicological studies to determine its
therapeutic window and abuse liability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


http://www.balmxy.com/product/5071.html
http://www.balmxy.com/product/5071.html
https://www.sigmaaldrich.com/SG/en/search/6-methyl-2-heptanone?focus=products&page=1&perpage=30&sort=relevance&term=6-methyl-2-heptanone&type=product_name
https://www.biosynth.com/p/JCA63016/59630-16-9-2-methyl-6-phenylmorpholine
https://cymitquimica.com/products/54-OR1041954/2-methyl-6-phenylmorpholine/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3048909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3048909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3048909/
https://researchonline.ljmu.ac.uk/id/eprint/8490/1/DTA-18-0036.R1_accepted.pdf
https://prepchem.com/2-phenylmorpholine/
https://en.wikipedia.org/wiki/Stimulant
https://patents.google.com/patent/EP0139590A3/en
https://patents.google.com/patent/EP0139590A3/en
https://pubmed.ncbi.nlm.nih.gov/29673128/
https://pubmed.ncbi.nlm.nih.gov/29673128/
https://pubmed.ncbi.nlm.nih.gov/29673128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944257/
https://www.mdpi.com/1420-3049/27/18/6012
https://www.mdpi.com/1420-3049/27/18/6012
https://www.benchchem.com/product/b3054326#2-methyl-6-phenylmorpholine-cas-number-59630-16-9
https://www.benchchem.com/product/b3054326#2-methyl-6-phenylmorpholine-cas-number-59630-16-9
https://www.benchchem.com/product/b3054326#2-methyl-6-phenylmorpholine-cas-number-59630-16-9
https://www.benchchem.com/product/b3054326#2-methyl-6-phenylmorpholine-cas-number-59630-16-9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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